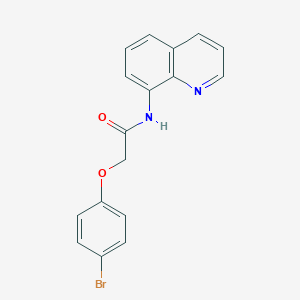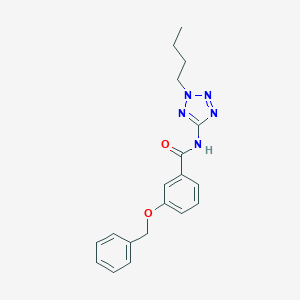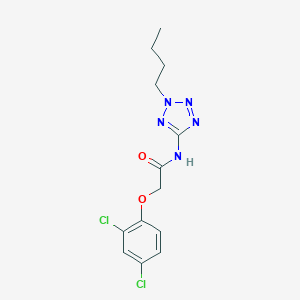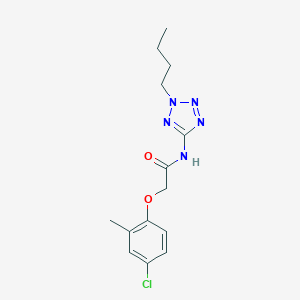
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide, also known as CBE, is a chemical compound that has been widely used in scientific research for its ability to inhibit various enzymes and proteins. CBE has been found to have potential therapeutic applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to form covalent bonds with the active site cysteine residue of cathepsin B, leading to irreversible inhibition of the enzyme. Similarly, N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to bind to the active site of MAO-B, leading to reversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to have various biochemical and physiological effects. Inhibition of cathepsin B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to induce apoptosis in cancer cells, thereby making it a potential therapeutic agent for cancer treatment. Inhibition of MAO-B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in treating Parkinson's disease and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potency as an inhibitor of enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in treating various diseases. The limitations of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide. One direction is to investigate its potential therapeutic applications in treating Alzheimer's disease, as it has been found to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid β-peptide, a key component of Alzheimer's disease. Another direction is to investigate the use of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a tool for studying the role of cathepsin B and MAO-B in various diseases. Additionally, further research is needed to determine the safety and efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a potential therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the resulting product is purified by recrystallization. The yield of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide obtained through this method is around 75%.
Aplicaciones Científicas De Investigación
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been extensively used in scientific research for its ability to inhibit various enzymes and proteins. It has been found to be a potent inhibitor of cathepsin B, a lysosomal cysteine protease that is involved in the degradation of proteins. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic applications in treating Parkinson's disease.
Propiedades
Fórmula molecular |
C16H13ClN2O2S |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Clave InChI |
HTZYSXGCCPCFMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





